2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrido[1,2-a]pyrimidin-4-one core, substituted with a 3,4-dihydroisoquinoline moiety and a (Z)-configured thiazolidinone-methylidene group. Key structural attributes include:
- 3,4-Dihydroisoquinoline substituent: A partially saturated isoquinoline derivative, enhancing π-stacking capabilities and modulating solubility .
- Thiazolidinone-methylidene group: The Z-configuration ensures spatial alignment of the thioxo and octyl substituents, influencing electronic properties and steric interactions.
Properties
Molecular Formula |
C29H32N4O2S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H32N4O2S2/c1-2-3-4-5-6-10-17-33-28(35)24(37-29(33)36)19-23-26(30-25-14-9-11-16-32(25)27(23)34)31-18-15-21-12-7-8-13-22(21)20-31/h7-9,11-14,16,19H,2-6,10,15,17-18,20H2,1H3/b24-19- |
InChI Key |
BUABPNJWNAXLIM-CLCOLTQESA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling and functionalization. Common synthetic routes may include:
Cyclization reactions: to form the pyrido[1,2-a]pyrimidine core.
Thiazolidine ring formation: through condensation reactions.
Isoquinoline synthesis: via Pictet-Spengler or Bischler-Napieralski reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Scalability: considerations to ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes to block their activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents include:
- 2-(Ethylamino)-3-[(Z)-(3-(2-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituent: 3-(2-phenylethyl) on thiazolidinone. Key Differences: The aromatic phenylethyl group reduces lipophilicity compared to the target’s octyl chain but may facilitate π-π interactions with hydrophobic receptors .
- 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituent: 3-isopropyl on thiazolidinone.
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives ()
Thiazolidinone-Methylidene Analogues
Compounds with similar thiazolidinone-methylidene motifs but divergent cores include:
- 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (): Core Structure: Coumarin (chromen-2-one) instead of pyrido-pyrimidinone.
Electronic and Steric Comparisons
- Electronic Effects : All analogues retain the thioxo group, which participates in hydrogen bonding. However, the target’s octyl chain enhances electron-donating capacity compared to phenyl or isopropyl groups .
- Steric Effects : The octyl chain’s length may improve hydrophobic interactions in lipid-rich environments, whereas shorter chains (e.g., isopropyl) limit such effects .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Lipophilicity : The target’s octyl chain likely improves pharmacokinetic properties, such as oral bioavailability, compared to analogues with shorter or aromatic substituents .
- Binding Interactions: The dihydroisoquinoline moiety in the target may enable unique receptor interactions absent in coumarin or thienopyrimidinone derivatives .
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
- Thiazolidinone derivative : Associated with anticancer and anti-inflammatory activities.
- Pyrido-pyrimidine framework : Implicated in diverse pharmacological effects.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, which include the target compound. The following table summarizes findings from various studies regarding the anticancer efficacy of compounds related to thiazolidinones:
| Compound | Cancer Type | Inhibition (%) | Reference |
|---|---|---|---|
| 4g | Leukemia | 84.19 | |
| 4p | CNS Cancer | 72.11 | |
| Thiazolidinone Derivatives | Various (Colon, Breast) | Significant activity reported |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:
- Inhibition of Cell Proliferation : Compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis.
- Antioxidant Activity : The thiazolidinone scaffold has been associated with antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
- Enzyme Inhibition : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
Case Studies
A significant study conducted by researchers at the National Cancer Institute (NCI) evaluated the anticancer activity of various thiazolidinone derivatives. The results indicated that compounds similar to our target exhibited promising inhibition against multiple cancer cell lines, suggesting a broad-spectrum potential for anticancer applications .
Pharmacological Profile
In addition to anticancer properties, compounds within this class have demonstrated:
- Anti-diabetic effects : Some thiazolidinones have shown efficacy in glucose regulation.
- Analgesic properties : Potential use in pain management through COX inhibition.
- Antiparasitic activity : Certain derivatives have been evaluated for their ability to combat parasitic infections.
Summary of Activities
| Activity Type | Evidence Level |
|---|---|
| Anticancer | High |
| Anti-diabetic | Moderate |
| Analgesic | Moderate |
| Antiparasitic | Emerging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
